molecular formula C8H10N4S B2473895 Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine CAS No. 1850901-21-1

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine

Cat. No.: B2473895
CAS No.: 1850901-21-1
M. Wt: 194.26
InChI Key: NVHKWWMZDABWIZ-UHFFFAOYSA-N
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Description

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine is a heterocyclic compound that features both pyrazole and thiazole rings

Mechanism of Action

Target of Action

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine is a complex compound with potential biological activity. . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s suggested that the compound may interact with its target, nampt, leading to changes in the nad+ salvage pathway

Biochemical Pathways

The compound is likely to affect the NAD+ salvage pathway due to its interaction with NAMPT . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes, including energy metabolism, DNA repair, cell survival, and aging. Disruptions in this pathway can have significant downstream effects, potentially influencing a wide range of cellular functions.

Result of Action

Given its potential interaction with nampt and the nad+ salvage pathway, it may influence cellular metabolism and other nad±dependent processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a thiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or thiazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted under controlled temperatures and in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(1H-pyrazol-1-yl)ethylamine
  • 2-(1H-Imidazol-1-yl)methyl-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)

Uniqueness

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine is unique due to the presence of both pyrazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

IUPAC Name

N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12/h2-4,6,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHKWWMZDABWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(S1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850901-21-1
Record name methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine
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